Aqueous Solubility: Enabling Parenteral Administration of a Xanthine Oxidase Inhibitor
Allopurinol sodium demonstrates a dramatic increase in aqueous solubility compared to its free base form. While the free base allopurinol has a reported solubility of 80.0 mg/dL (0.8 mg/mL) at 37°C, the sodium salt exhibits a solubility of approximately 30–32 mg/mL in water at 25°C [1]. This >35-fold increase in solubility is the critical physicochemical property that enables the formulation of allopurinol sodium as a lyophilized powder for reconstitution and intravenous injection [2]. The poor solubility of the free base renders it unsuitable for high-concentration parenteral formulations.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | ~30-32 mg/mL (allopurinol sodium) |
| Comparator Or Baseline | 0.8 mg/mL (allopurinol free base) |
| Quantified Difference | >35-fold higher |
| Conditions | Water at 25-37°C |
Why This Matters
This differential solubility is the foundational requirement for the existence of an intravenous allopurinol formulation, making it the only viable option for patients requiring parenteral xanthine oxidase inhibition.
- [1] NuCare Pharmaceuticals, Inc. ALLOPURINOL- allopurinol tablet. Prescribing Information. Revised: 09/2023. Solubility: 80.0 mg/dL in water at 37°C.; Glpbio. Allopurinol Sodium Product Datasheet. Solubility: DMSO 32mg/mL; Water 32mg/mL. View Source
- [2] Hikma Pharmaceuticals USA Inc. ALLOPURINOL SODIUM- allopurinol sodium injection, powder, lyophilized, for solution. Prescribing Information. Revised: 03/2022. View Source
